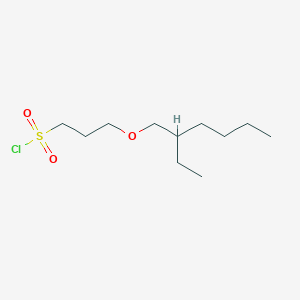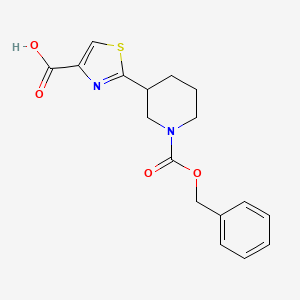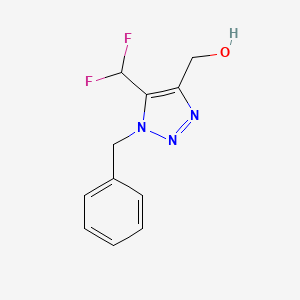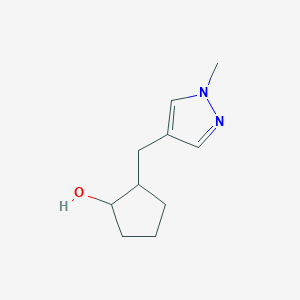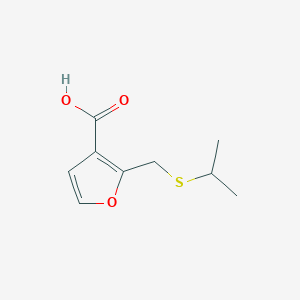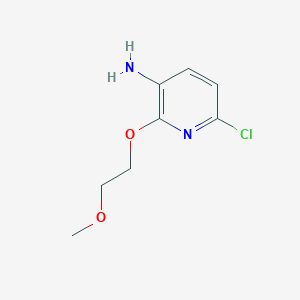
(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol is a chiral compound that contains an indole ring, which is a common structural motif in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole derivative.
Chiral Amino Alcohol Formation: The indole derivative is then subjected to a series of reactions to introduce the chiral amino alcohol moiety. This can involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as chromatography to obtain the pure (s)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to produce larger quantities.
Optimization of Reaction Conditions: Optimizing reaction conditions to improve yield and reduce costs.
Automated Processes: Utilizing automated synthesis and purification processes to increase efficiency and consistency.
化学反应分析
Types of Reactions
(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indole derivatives.
科学研究应用
(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
作用机制
The mechanism of action of (s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The amino alcohol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness
(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol is unique due to its specific chiral amino alcohol structure, which imparts distinct chemical and biological properties
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(1H-indol-5-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c11-9(6-13)7-1-2-10-8(5-7)3-4-12-10/h1-5,9,12-13H,6,11H2/t9-/m1/s1 |
InChI 键 |
IRLSEUJSNDBDAR-SECBINFHSA-N |
手性 SMILES |
C1=CC2=C(C=CN2)C=C1[C@@H](CO)N |
规范 SMILES |
C1=CC2=C(C=CN2)C=C1C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13624671.png)


